molecular formula C62H115NO24 B575761 Aflastatin A CAS No. 179729-59-0

Aflastatin A

Katalognummer B575761
CAS-Nummer: 179729-59-0
Molekulargewicht: 1258.585
InChI-Schlüssel: VAQYWUJSXJULKR-YLMXTBCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aflastatin A is a natural product found in Streptomyces . It has the molecular formula C62H115NO24 and a molecular weight of 1258.6 g/mol . It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus .


Synthesis Analysis

The total syntheses of Aflastatin A have been accomplished . The syntheses feature several complex diastereoselective fragment couplings, including a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .


Molecular Structure Analysis

Aflastatin A has the novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in Aflastatin A were chemically elucidated .


Chemical Reactions Analysis

The syntheses of Aflastatin A feature several complex diastereoselective fragment couplings . These include a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .

Wissenschaftliche Forschungsanwendungen

  • Inhibitor of Aflatoxin Production : Aflastatin A effectively inhibits the production of aflatoxin by Aspergillus parasiticus, a significant achievement given the harmful impact of aflatoxins on health and food safety. The compound achieves this without significantly inhibiting the fungal growth itself (Ono et al., 1997).

  • Antimicrobial and Antitumor Activities : Besides its role in inhibiting aflatoxin production, Aflastatin A also exhibits antimicrobial activity against various bacteria, yeasts, and fungi, as well as demonstrating antitumor activity (Ono et al., 1997).

  • Influence on Glucose Metabolism : Aflastatin A is found to alter glucose metabolism in Aspergillus parasiticus, elevating glucose consumption and ethanol accumulation. This suggests a broader impact of Aflastatin A on the metabolic processes of the fungus (Kondo et al., 2001).

  • Inhibitory Effect on Melanin Biosynthesis : The compound also inhibits melanin production in Colletotrichum lagenarium, a finding that points to its potential application in studies related to melanin biosynthesis and associated regulatory pathways (Okamoto et al., 2001).

  • Chemical Structure and Synthesis Studies : Several studies have focused on the absolute configuration and synthesis of Aflastatin A, contributing to the understanding of its complex molecular structure, which is a tetramic acid derivative with a long alkyl side chain (Ikeda et al., 2000). Additional research in synthetic chemistry has been conducted to replicate and confirm aspects of Aflastatin A's stereochemistry (Evans et al., 2005).

Safety And Hazards

While the safety and hazards of Aflastatin A itself are not explicitly mentioned in the retrieved papers, it is known that aflatoxins, which Aflastatin A inhibits, pose significant public health issues and economic concerns . Aflatoxins are classified as teratogenic, genotoxic, carcinogenic, and invisible poisons by the World Health Organization (WHO) .

Eigenschaften

IUPAC Name

(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYWUJSXJULKR-YLMXTBCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H115NO24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1258.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflastatin A

CAS RN

179729-59-0
Record name Aflastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
288
Citations
M Ono, S Sakuda, A Suzuki, A Isogai - The Journal of Antibiotics, 1997 - jstage.jst.go.jp
… aflastatin A from a 20mgof crude aflastatin A. Physico-chemical Properties of Aflastatin A The physico-chemical properties of aflastatin A are summarized in Table 4. Aflastatin Awas …
Number of citations: 88 www.jstage.jst.go.jp
S Sakuda, M Ono, K Furihata, J Nakayama… - Journal of the …, 1996 - ACS Publications
… MRI142 was found to produce a strong inhibitor, named aflastatin A (1), which inhibits aflatoxin … Thus, the total structure of aflastatin A was determined as 1. The assignments of protons …
Number of citations: 88 pubs.acs.org
DA Evans, JJ Beiger, JD Burch, PH Fuller… - Journal of the …, 2022 - ACS Publications
… The total syntheses of aflastatin A and its C3–C48 degradation fragment (6a, R = H) have … Ultimately, the data reported for the naturally derived aflastatin A C3–C48 degradation lactol (…
Number of citations: 5 pubs.acs.org
O Robles, FE McDonald - Organic Letters, 2008 - ACS Publications
… aflastatin A (1) (Figure 1) was isolated from the mycelium of Streptomyces sp. MRI 142 by Sakuda and co-workers. (1) Aflastatin A … The structure of aflastatin A has been determined by …
Number of citations: 47 pubs.acs.org
H Ikeda, N Matsumori, M Ono, A Suzuki… - The Journal of …, 2000 - ACS Publications
… Recently, during the course of our screening, aflastatin A (1) was isolated from the mycelia of Streptomyces sp. MRI142 as an inhibitor of aflatoxin production. 5a Aflastatin A inhibits …
Number of citations: 64 pubs.acs.org
DA Evans, WC Trenkle, J Zhang, JD Burch - Organic Letters, 2005 - ACS Publications
… In summary, the C 8 −C 18 and C 19 −C 28 fragments of aflastatin A have been efficiently synthesized, and preliminary … The total synthesis of aflastatin A will be reported in due course. …
Number of citations: 50 pubs.acs.org
T Kondo, M Sakurada, S Okamoto, M Ono… - The Journal of …, 2001 - jstage.jst.go.jp
… PCR)experiments indicated that the transcription of genes encoding aflatoxin biosynthetic enzymes(pksA, ver-1, and omtA)and a gene encoding a regulatory protein for …
Number of citations: 59 www.jstage.jst.go.jp
S Okamoto, M Sakurada, Y Kubo, G Tsuji… - …, 2001 - microbiologyresearch.org
The effect of aflastatin A (AsA), a novel inhibitor of aflatoxin production, on melanin biosynthesis of Colletotrichum lagenarium was examined. Addition of a low concentration of AsA (0·5 …
Number of citations: 37 www.microbiologyresearch.org
DA Evans, F Glorius, JD Burch - Organic Letters, 2005 - ACS Publications
… In 1996, Sukuda and co-workers reported the isolation of aflastatin A from the mycelia of … The same group later reported the relative and absolute structure of aflastatin A (1) (Scheme 1). …
Number of citations: 34 pubs.acs.org
S Sakuda, N Matsumori, K Furihata, H Nagasawa - Tetrahedron letters, 2007 - Elsevier
… aflastatin A allowed us to revise the stereochemistry of the diol and pentaol moieties of aflastatin A… of aflastatin A. They have very similar stereochemistry through the overall structures. …
Number of citations: 25 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.